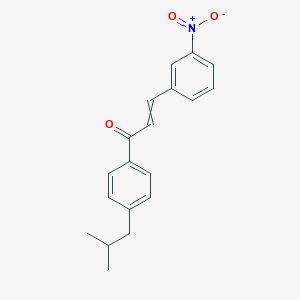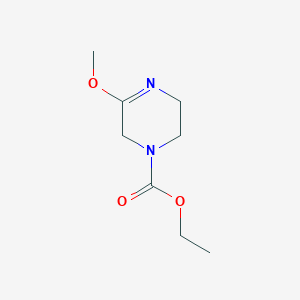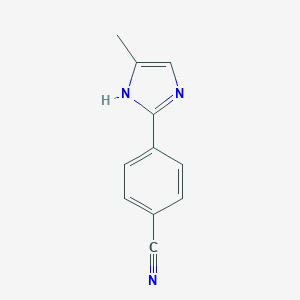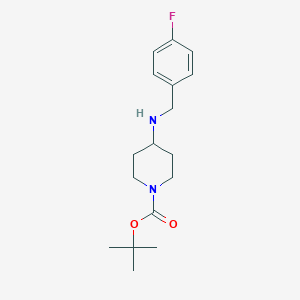
tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate” is a chemical compound . It is a derivative of piperidine , which is a widely used chemical structure in pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of this compound can involve the reaction of tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate with ammonia in the presence of a reducing agent. The reaction mixture is heated to a suitable temperature and maintained for a suitable time. The product is then extracted using a suitable solvent and purified using standard techniques such as recrystallization or chromatography.Molecular Structure Analysis
The molecular formula of “tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate” is C17H25FN2O2 . The molecular weight is 308.39 . The structure includes a piperidine ring, which is a common feature in many pharmaceutical compounds .Wissenschaftliche Forschungsanwendungen
Intermediate in Biologically Active Compounds : A study by Kong et al. (2016) highlights the synthesis of a compound similar to your query, used as an intermediate in biologically active compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Synthesis and Biological Evaluation : A compound synthesized by Sanjeevarayappa et al. (2015), which is structurally similar to your query, was evaluated for its antibacterial and anthelmintic activity, showing moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Anticancer Drug Intermediates : Zhang et al. (2018) discuss the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs (Zhang, Ye, Xu, & Xu, 2018).
Key Intermediate of Vandetanib : Wang et al. (2015) synthesized tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, a drug used to treat thyroid cancer (Wang, Wang, Tang, & Xu, 2015).
Polyamide Synthesis : Hsiao, Yang, and Chen (2000) conducted a study on the synthesis of polyamides using a derivative of tert-butylcatechol, demonstrating its utility in polymer chemistry (Hsiao, Yang, & Chen, 2000).
Enantiopure Derivatives Synthesis : Marin et al. (2004) focused on synthesizing enantiopure derivatives from a tert-butyl piperidinecarboxylate precursor for various applications (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
Antitumor Activity : Yao et al. (2018) synthesized asymmetric BAPs with antitumor activity, highlighting the potential of such compounds in cancer therapy (Yao, Li, Wang, Hou, Meng, & Yan, 2018).
Safety And Hazards
“tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate” is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . If swallowed, it can be harmful . Therefore, it should be handled with care, and protective measures should be taken when handling this compound .
Eigenschaften
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-12-13-4-6-14(18)7-5-13/h4-7,15,19H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZYYVTWCAFVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572212 | |
| Record name | tert-Butyl 4-{[(4-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate | |
CAS RN |
177948-43-5 | |
| Record name | tert-Butyl 4-{[(4-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

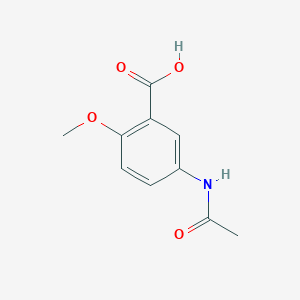
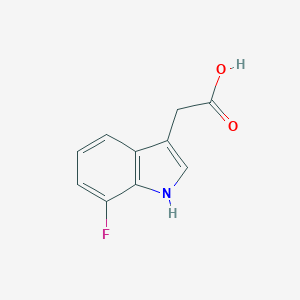
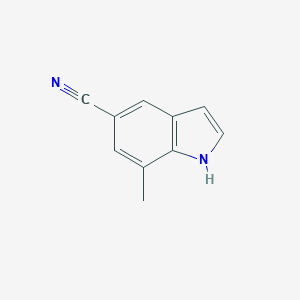
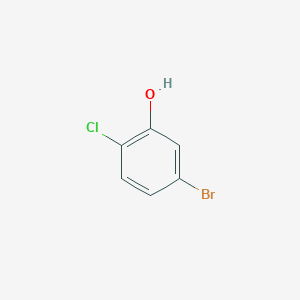
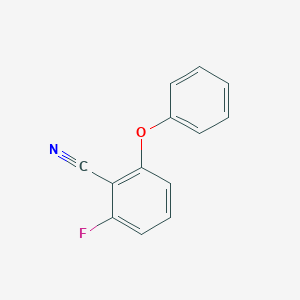
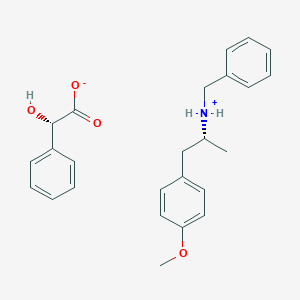
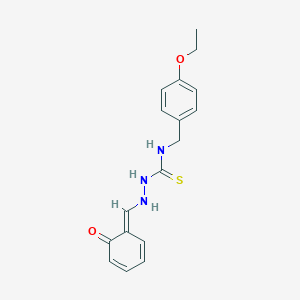
![2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile](/img/structure/B68885.png)
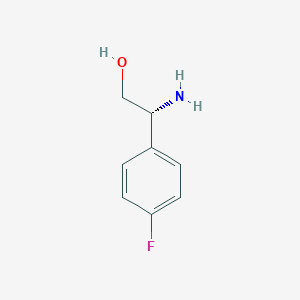
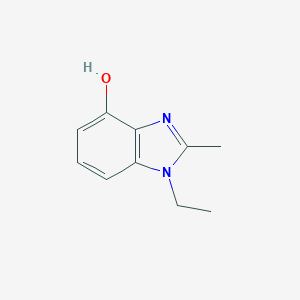
![(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid](/img/structure/B68892.png)
